molecular formula C32H27N5O4 B13437115 [4-[2-[3-Methoxy-4-(4-methylimidazol-1-yl)anilino]-6-methylpyrimidin-4-yl]oxyphenyl]-(4-prop-2-ynoxyphenyl)methanone

[4-[2-[3-Methoxy-4-(4-methylimidazol-1-yl)anilino]-6-methylpyrimidin-4-yl]oxyphenyl]-(4-prop-2-ynoxyphenyl)methanone

Cat. No.: B13437115
M. Wt: 545.6 g/mol
InChI Key: RTNSRGIVZCFQGR-UHFFFAOYSA-N
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Description

[4-[2-[3-Methoxy-4-(4-methylimidazol-1-yl)anilino]-6-methylpyrimidin-4-yl]oxyphenyl]-(4-prop-2-ynoxyphenyl)methanone is a complex organic compound that features a combination of aromatic rings, imidazole, pyrimidine, and methanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-[3-Methoxy-4-(4-methylimidazol-1-yl)anilino]-6-methylpyrimidin-4-yl]oxyphenyl]-(4-prop-2-ynoxyphenyl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Aromatic Substitution: The methoxy and methyl groups are introduced to the aromatic ring via electrophilic aromatic substitution reactions.

    Pyrimidine Synthesis: The pyrimidine ring is formed through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The final compound is assembled through a series of coupling reactions, such as Suzuki-Miyaura coupling, to link the various aromatic and heterocyclic components.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole and pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of various functional groups such as halides, amines, or hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its imidazole and pyrimidine rings are known to interact with biological macromolecules, making it useful in biochemical assays.

Medicine

Medicinally, the compound has potential as a therapeutic agent due to its structural similarity to known drugs. It may exhibit activity against certain diseases by targeting specific enzymes or receptors.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of [4-[2-[3-Methoxy-4-(4-methylimidazol-1-yl)anilino]-6-methylpyrimidin-4-yl]oxyphenyl]-(4-prop-2-ynoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole and pyrimidine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-[2-[3-Methoxy-4-(4-methylimidazol-1-yl)anilino]-6-methylpyrimidin-4-yl]oxyphenyl]-(4-prop-2-ynoxyphenyl)methanone: This compound is unique due to its specific combination of functional groups and rings.

    Other Imidazole Derivatives: Compounds such as clotrimazole and miconazole share the imidazole ring but differ in their overall structure and applications.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring but have different substituents and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C32H27N5O4

Molecular Weight

545.6 g/mol

IUPAC Name

[4-[2-[3-methoxy-4-(4-methylimidazol-1-yl)anilino]-6-methylpyrimidin-4-yl]oxyphenyl]-(4-prop-2-ynoxyphenyl)methanone

InChI

InChI=1S/C32H27N5O4/c1-5-16-40-26-11-6-23(7-12-26)31(38)24-8-13-27(14-9-24)41-30-17-21(2)34-32(36-30)35-25-10-15-28(29(18-25)39-4)37-19-22(3)33-20-37/h1,6-15,17-20H,16H2,2-4H3,(H,34,35,36)

InChI Key

RTNSRGIVZCFQGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)N3C=C(N=C3)C)OC)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)OCC#C

Origin of Product

United States

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